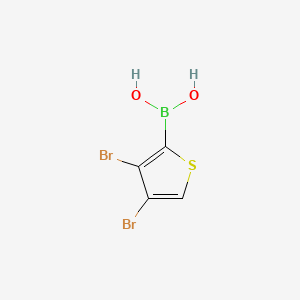

(3,4-Dibromothiophen-2-yl)boronic acid

Description

BenchChem offers high-quality (3,4-Dibromothiophen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dibromothiophen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dibromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BBr2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHPDGZYCBOUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CS1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BBr2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681859 | |

| Record name | (3,4-Dibromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-38-0 | |

| Record name | (3,4-Dibromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,4-Dibromothiophen-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,4-Dibromothiophen-2-yl)boronic acid, a key building block in organic synthesis, particularly for the development of novel therapeutics and functional materials. This document details its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers in the field.

Core Chemical Data

(3,4-Dibromothiophen-2-yl)boronic acid is a substituted thiophene derivative containing two bromine atoms and a boronic acid functional group. These features make it a versatile reagent in cross-coupling reactions, enabling the formation of complex organic molecules.

| Property | Value | Reference |

| CAS Number | 1256355-38-0 | [1][2] |

| Chemical Formula | C4H3BBr2O2S | [1] |

| IUPAC Name | (3,4-Dibromothiophen-2-yl)boronic acid | [1] |

| Synonyms | 3,4-DIBROMOTHIOPHEN-2-YLBORONIC ACID | [1] |

Synthesis and Experimental Protocols

The synthesis of (3,4-Dibromothiophen-2-yl)boronic acid is a critical process for its utilization in further chemical transformations. A general and widely employed method involves the lithiation of a dibrominated thiophene precursor followed by quenching with a trialkyl borate.

A Representative Synthetic Protocol:

A detailed experimental protocol for the synthesis of (3,4-Dibromothiophen-2-yl)boronic acid is outlined below. This procedure is based on established organometallic methodologies.

Materials:

-

3,4-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,4-dibromothiophene and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (in hexanes) is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether.

-

Workup and Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (3,4-Dibromothiophen-2-yl)boronic acid can be purified by recrystallization or column chromatography to afford the final product.

Visualizing the Synthetic Workflow:

The following diagram illustrates the key steps in the synthesis of (3,4-Dibromothiophen-2-yl)boronic acid.

Caption: A flowchart outlining the synthetic pathway for (3,4-Dibromothiophen-2-yl)boronic acid.

Applications in Research and Drug Development

(3,4-Dibromothiophen-2-yl)boronic acid is a valuable building block in the synthesis of a wide range of organic compounds. Its utility stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the introduction of the 3,4-dibromothienyl moiety into larger, more complex molecules.

Potential Signaling Pathway Involvement:

While (3,4-Dibromothiophen-2-yl)boronic acid itself is not typically a biologically active molecule, the thienyl and polyhalogenated aromatic structures it helps to create are found in numerous pharmacologically active compounds. These compounds can interact with various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For instance, derivatives could potentially act as inhibitors of protein kinases, a major class of drug targets.

The logical relationship for its application in drug discovery is depicted below.

Caption: The application workflow of (3,4-Dibromothiophen-2-yl)boronic acid in drug discovery.

References

An In-depth Technical Guide to (3,4-Dibromothiophen-2-yl)boronic acid: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (3,4-Dibromothiophen-2-yl)boronic acid. This versatile building block is of significant interest in organic synthesis, particularly for the development of novel pharmaceutical intermediates and advanced materials.

Core Chemical Properties

(3,4-Dibromothiophen-2-yl)boronic acid, with the CAS number 1256355-38-0 and the chemical formula C4H3BBr2O2S, is a substituted thiophene derivative containing a boronic acid functional group. While specific experimental data for some physical properties are not widely published, its characteristics can be inferred from related compounds and general principles of boronic acids.

Data Presentation: Core Chemical Properties

| Property | Value | Source/Notes |

| CAS Number | 1256355-38-0 | [1][2] |

| Molecular Formula | C4H3BBr2O2S | [1][2] |

| Molecular Weight | 285.75 g/mol | [1] |

| Appearance | White to light yellow solid (predicted) | Based on similar brominated thiophene boronic acids |

| Melting Point | Not explicitly reported. Similar compounds like 3-bromothiophene-2-boronic acid have a melting point of 201-203 °C. | [3] |

| Boiling Point | Not explicitly reported. Likely to decompose at higher temperatures. | |

| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and dioxane, and sparingly soluble in water. | Boronic acids generally exhibit low solubility in water, which can be increased by the addition of monosaccharides. |

| pKa | Not explicitly reported. The pKa of boronic acids is typically around 9, but can be influenced by substituents. | |

| Stability | Should be stored in a cool, dark place under an inert atmosphere. Boronic acids are prone to forming anhydrides (boroxines) upon dehydration. | [1] Boronic esters are generally more stable than their corresponding acids. |

| Storage Conditions | Store at -4°C for short periods (1-2 weeks) and at -20°C for longer periods (1-2 years). | [1] |

Synthesis of (3,4-Dibromothiophen-2-yl)boronic acid

A common and effective method for the synthesis of aryl boronic acids is through a lithium-halogen exchange reaction followed by borylation with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: Synthesis of (3,4-Dibromothiophen-2-yl)boronic acid

Materials:

-

2,3,4-Tribromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 2,3,4-tribromothiophene dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour at room temperature.

-

Work-up: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield (3,4-Dibromothiophen-2-yl)boronic acid.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

(3,4-Dibromothiophen-2-yl)boronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of 3,4-diarylthiophenes. These compounds are important scaffolds in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

(3,4-Dibromothiophen-2-yl)boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/PPh3)

-

Base (e.g., K2CO3, K3PO4)

-

Solvent (e.g., 1,4-dioxane/water, toluene, ethanol)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a round-bottom flask, add (3,4-Dibromothiophen-2-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Solvent and Catalyst Addition: A deoxygenated solvent mixture is added, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: The reaction mixture is heated (typically to 80-100 °C) and stirred for several hours to overnight.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Yields of 3,4-Diarylthiophenes from Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3,4-diphenylthiophene | 98 |

| 2 | 4-Methylphenylboronic acid | 3,4-bis(4-methylphenyl)thiophene | 96 |

| 3 | 4-Methoxyphenylboronic acid | 3,4-bis(4-methoxyphenyl)thiophene | 99 |

| 4 | 4-Fluorophenylboronic acid | 3,4-bis(4-fluorophenyl)thiophene | 85 |

| 5 | 4-Chlorophenylboronic acid | 3,4-bis(4-chlorophenyl)thiophene | 82 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3,4-bis(4-(trifluoromethyl)phenyl)thiophene | 75 |

| 7 | 2-Thiopheneboronic acid | 3,4-di(thiophen-2-yl)thiophene | 94 |

Yields are based on reactions with 3,4-dibromothiophene as the starting material.

Applications in Drug Discovery and Materials Science

Derivatives of (3,4-Dibromothiophen-2-yl)boronic acid, particularly 3,4-diarylthiophenes, have shown significant potential in the field of drug discovery. Certain analogues have been investigated as inhibitors of key biological targets implicated in cancer, such as tubulin and vascular endothelial growth factor receptor 2 (VEGFR-2).

In materials science, this compound serves as a monomer for the synthesis of conductive polymers. The ability to introduce different functional groups at the 3 and 4 positions of the thiophene ring allows for the fine-tuning of the electronic and physical properties of the resulting polythiophenes, making them suitable for applications in organic electronics.

Signaling Pathway Inhibition

Conclusion

(3,4-Dibromothiophen-2-yl)boronic acid is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions makes it an important tool for researchers in drug discovery and materials science. The detailed protocols and property summaries provided in this guide are intended to facilitate its effective use in the laboratory.

References

(3,4-Dibromothiophen-2-yl)boronic acid synthesis from tetrabromothiophene

An In-depth Technical Guide to the Synthesis of (3,4-Dibromothiophen-2-yl)boronic acid from Tetrabromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthesis route for preparing (3,4-Dibromothiophen-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science, starting from the commercially available 2,3,4,5-tetrabromothiophene. This document details the reaction principles, step-by-step experimental protocols, and expected quantitative outcomes.

Synthesis Pathway Overview

The synthesis is a two-step process:

-

Selective Debromination: The process begins with the selective reduction of 2,3,4,5-tetrabromothiophene at the more reactive α-positions (2 and 5) to yield the intermediate, 3,4-dibromothiophene. The most common and effective method utilizes zinc powder in acetic acid.[1]

-

Lithiation and Borylation: The second step involves a lithium-halogen exchange at one of the remaining α-positions of 3,4-dibromothiophene. This is achieved using an organolithium reagent at low temperatures, followed by quenching the resulting lithiated intermediate with a borate ester. Subsequent acidic work-up yields the final product, (3,4-Dibromothiophen-2-yl)boronic acid.

The overall workflow is depicted below.

Caption: Two-step synthesis of (3,4-Dibromothiophen-2-yl)boronic acid.

Experimental Protocols

Safety Precaution: All reactions, especially those involving organolithium reagents, must be conducted in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).[2] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, splash goggles, and Nomex gloves, is mandatory.[2] Never work alone when handling pyrophoric materials like n-butyllithium.[3]

Step 1: Synthesis of 3,4-Dibromothiophene

This protocol is based on the selective debromination of 2,3,4,5-tetrabromothiophene.

Materials:

-

2,3,4,5-Tetrabromothiophene

-

Zinc powder (≥95% purity)

-

Glacial Acetic Acid

-

Water

-

5% Sodium Carbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

-

Diethyl ether or Ethyl acetate for extraction

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic or mechanical stirrer

-

Heating mantle

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, charge 2,3,4,5-tetrabromothiophene (1 mole), glacial acetic acid (2-3 moles), and water.[4]

-

Addition of Zinc: While stirring at room temperature, add zinc powder (3-6 moles) in 5 portions over a period to control the initial exothermic reaction.[4]

-

Initial Reaction: Continue stirring the mixture at room temperature for 2 hours.[4][5]

-

Reflux: Heat the mixture to a gentle reflux (55-70°C) and maintain for 2-24 hours.[5] Reaction progress can be monitored by GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[6]

-

Washing: Combine the organic layers. Wash successively with water and a 5% sodium carbonate solution to remove residual acetic acid.[5] Finally, wash with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄.[5][6] Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional vacuum distillation, collecting the fraction boiling at approximately 100°C under reduced pressure.[4][5]

Step 2: Synthesis of (3,4-Dibromothiophen-2-yl)boronic acid

This protocol details the lithium-halogen exchange on 3,4-dibromothiophene and subsequent borylation.

Materials:

-

3,4-Dibromothiophene (from Step 1)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), typically 1.6 M in hexanes

-

Triisopropyl borate [B(O-iPr)₃]

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Hydrochloric acid (e.g., 2 M HCl)

-

Diethyl ether or Ethyl acetate

Equipment:

-

Schlenk flask or a three-neck round-bottom flask

-

Syringes for liquid transfer

-

Dry ice/acetone bath

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: Add 3,4-dibromothiophene (1 eq) to an oven-dried Schlenk flask containing a stir bar. Seal the flask and purge with an inert atmosphere (Argon or Nitrogen). Add anhydrous THF via syringe.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.[7]

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[7]

-

Borylation (Electrophilic Quench): To the lithiated thiophene solution, add triisopropyl borate (1.2 eq) dropwise while maintaining the temperature at -78 °C.[7] After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 1-3 hours.[6]

-

Work-up and Hydrolysis: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[6] Acidify the mixture to a pH of ~1-2 with hydrochloric acid to hydrolyze the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[6]

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude boronic acid can often be purified by recrystallization from a suitable solvent system (e.g., water, benzene, or ethyl acetate).[8][9] Alternatively, purification can be achieved by treating the crude product with a base to form the boronate salt, washing away neutral impurities with an organic solvent, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[10]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Quantitative Data for Step 1 - Synthesis of 3,4-Dibromothiophene

| Parameter | Value | Reference |

|---|---|---|

| Reactant Molar Ratios | ||

| 2,3,4,5-Tetrabromothiophene | 1 | [4] |

| Acetic Acid | 2 - 3 | [4] |

| Zinc Powder | 3 - 6 | [4] |

| Reaction Conditions | ||

| Temperature | 55 - 70°C (Reflux) | [4] |

| Reaction Time | 2 - 24 hours | [5] |

| Product Information | ||

| Yield | Up to 95% | [4] |

| Purity | Up to 99.98% (after distillation) | [4] |

| Boiling Point | ~100°C (reduced pressure) |[4][5] |

Table 2: Expected Quantitative Data for Step 2 - Synthesis of (3,4-Dibromothiophen-2-yl)boronic acid

| Parameter | Value | Reference |

|---|---|---|

| Reactant Molar Ratios | ||

| 3,4-Dibromothiophene | 1 | [7] |

| n-Butyllithium | 1.1 | [7] |

| Triisopropyl borate | 1.2 | [7] |

| Reaction Conditions | ||

| Lithiation Temperature | -78°C | [7] |

| Lithiation Time | 30 - 60 minutes | [7] |

| Product Information |

| Expected Yield | 60 - 80% (Typical for this reaction type) |[11] |

Logical Relationships Diagram

The following diagram illustrates the logical dependencies and critical control points in the overall synthesis process.

Caption: Critical workflow and control points for the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. acs.org [acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Suzuki Coupling Reactivity of (3,4-Dibromothiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Suzuki coupling reactivity of (3,4-Dibromothiophen-2-yl)boronic acid, a versatile building block in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. Due to the limited direct literature on the Suzuki coupling of (3,4-Dibromothiophen-2-yl)boronic acid, this guide focuses on its synthesis via regioselective functionalization of 3,4-dibromothiophene and the subsequent, well-documented Suzuki coupling reactivity of the parent dibromothiophene scaffold. This provides critical insights into the expected behavior of the target boronic acid in cross-coupling reactions.

Introduction to Suzuki Coupling and Thiophene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Thiophene-containing molecules are of significant interest in drug discovery and materials science due to their diverse biological activities and unique electronic properties. Specifically, 3,4-disubstituted thiophenes are key structural motifs in a range of biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a powerful method for the selective functionalization of the thiophene ring.[1]

Synthesis and Regioselectivity

(3,4-Dibromothiophen-2-yl)boronic acid is synthesized from 3,4-dibromothiophene. The regioselectivity of the initial functionalization of 3,4-dibromothiophene is a critical consideration. In palladium-catalyzed cross-coupling reactions of dibromothiophenes, the relative reactivity of the C-Br bonds is influenced by both electronic and steric factors.

Generally, for substituted dibromothiophenes, the presence of electron-withdrawing or electron-donating groups plays a crucial role in determining which bromine atom undergoes oxidative addition to the palladium catalyst first. For instance, in 3,4-dibromothiophene-2-carbaldehyde, the bromine at the C3 position is expected to be more reactive towards Suzuki coupling due to its proximity to the electron-withdrawing aldehyde group.[2] In the case of unsubstituted 3,4-dibromothiophene, the electronic differences between the C-Br bonds are more subtle.

The synthesis of (3,4-Dibromothiophen-2-yl)boronic acid would typically proceed via a lithium-halogen exchange at one of the bromine positions, followed by quenching with a borate ester and subsequent hydrolysis. The regioselectivity of this initial lithiation step is key to the successful synthesis of the target molecule.

Suzuki Coupling Reactivity of the 3,4-Dibromothiophene Scaffold

While specific quantitative data for the Suzuki coupling of (3,4-Dibromothiophen-2-yl)boronic acid is not extensively reported in the literature, the reactivity of its precursor, 3,4-dibromothiophene, has been well-documented. These reactions provide a strong indication of the expected reactivity of the remaining C-Br bonds in the target boronic acid. The following table summarizes the yields of 3,4-diarylthiophenes obtained from the double Suzuki-Miyaura coupling of 3,4-dibromothiophene with various arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of 3,4-Dibromothiophene with Various Arylboronic Acids [3]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3,4-diphenylthiophene | 98 |

| 2 | 4-Methylphenylboronic acid | 3,4-bis(4-methylphenyl)thiophene | 96 |

| 3 | 4-Methoxyphenylboronic acid | 3,4-bis(4-methoxyphenyl)thiophene | 99 |

| 4 | 4-Fluorophenylboronic acid | 3,4-bis(4-fluorophenyl)thiophene | 85 |

| 5 | 4-Chlorophenylboronic acid | 3,4-bis(4-chlorophenyl)thiophene | 82 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3,4-bis(4-(trifluoromethyl)phenyl)thiophene | 75 |

| 7 | 2-Thiopheneboronic acid | 3,4-di(thiophen-2-yl)thiophene | 94 |

Reactions were performed using a palladium acetate/triphenylphosphine catalytic system in 95% ethanol.[3]

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling reaction of a dibromothiophene derivative. This protocol can be adapted for the coupling of (3,4-Dibromothiophen-2-yl)boronic acid with various aryl or heteroaryl halides.

Materials and Equipment

-

(3,4-Dibromothiophen-2-yl)boronic acid (or 3,4-dibromothiophene)

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0))

-

Ligand (e.g., Triphenylphosphine)

-

Base (e.g., Potassium carbonate, Potassium phosphate)

-

Solvent (e.g., 95% Ethanol, 1,4-Dioxane/water mixture)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for workup and purification

General Procedure for Suzuki-Miyaura Coupling[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the thiophene substrate (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol for double coupling, 1.1 mmol for single coupling), and the base (e.g., potassium carbonate, 4.0 mmol).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., palladium(II) acetate, 0.02 mmol, 2 mol%) and the ligand (e.g., triphenylphosphine, 0.08 mmol, 8 mol%) in a small amount of the reaction solvent.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 10 mL of 95% ethanol) to the reaction flask via syringe, followed by the catalyst solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the synthesis and reactivity of (3,4-Dibromothiophen-2-yl)boronic acid.

Caption: Synthetic pathway to (3,4-Dibromothiophen-2-yl)boronic acid.

Caption: General experimental workflow for Suzuki coupling.

Conclusion

(3,4-Dibromothiophen-2-yl)boronic acid represents a valuable, yet underutilized, building block for the synthesis of highly functionalized thiophene derivatives. While direct data on its Suzuki coupling reactivity is sparse, a thorough understanding of the reactivity of its precursor, 3,4-dibromothiophene, provides a strong predictive framework for its behavior. The high yields achieved in the double Suzuki coupling of 3,4-dibromothiophene suggest that the remaining C-Br bonds in the target boronic acid will be reactive under standard Suzuki conditions. This guide provides the necessary foundational knowledge, including synthetic considerations, expected reactivity patterns, and detailed experimental protocols, to enable researchers to effectively utilize this compound in their synthetic endeavors. Further research into the specific reactivity of (3,4-Dibromothiophen-2-yl)boronic acid would be a valuable contribution to the field of heterocyclic chemistry.

References

(3,4-Dibromothiophen-2-yl)boronic acid for synthesis of conducting polymers

An In-depth Technical Guide: Synthesis of Conducting Polymers from (3,4-Dibromothiophen-2-yl)boronic Acid Precursors

Introduction

Polythiophenes represent a premier class of conducting polymers, valued for their exceptional electronic properties, environmental stability, and the versatility with which their structure can be modified for specific applications.[1][2] Among these, poly(3,4-disubstituted thiophene)s are of significant interest because the substituents on the 3 and 4 positions of the thiophene ring can be strategically chosen to enhance solubility, processability, and electronic characteristics.[1] 3,4-Dibromothiophene is a key starting material, serving as a versatile building block for a variety of 3,4-disubstituted thiophene monomers that can be polymerized into high-performance conducting materials.[1]

While the direct polymerization of (3,4-Dibromothiophen-2-yl)boronic acid is not a commonly documented route—as the molecule possesses three reactive sites that could lead to complex cross-linking—it is conceptually related to the well-established Suzuki-Miyaura cross-coupling polymerization. A more conventional and controllable approach involves using 3,4-dibromothiophene as the dihalide monomer and coupling it with an aryl-bis(boronic acid) or its corresponding boronic ester derivative. This guide provides a comprehensive overview of this synthesis strategy, focusing on the Suzuki polycondensation method, and presents representative data and detailed protocols relevant to researchers in materials science and drug development.

Synthesis Pathway: Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, prized for its high tolerance of various functional groups.[3][4] In the context of polymer synthesis, this reaction, often termed Suzuki polycondensation, facilitates the creation of conjugated polymers by reacting a dihalide monomer with a diboronic acid (or diboronic ester) monomer in the presence of a palladium catalyst and a base.

For the synthesis of poly(3,4-disubstituted thiophene)s, the primary pathway involves the reaction of 3,4-dibromothiophene with a suitable comonomer, such as 1,4-benzenediboronic acid, to yield an alternating copolymer.

Figure 1. Suzuki-Miyaura Polycondensation Pathway.

Other metal-catalyzed cross-coupling reactions, such as Stille (using organotin reagents) and Grignard Metathesis (GRIM) polymerization, can also be adapted for synthesizing poly(3,4-disubstituted thiophene)s, each offering different advantages in terms of functional group tolerance and control over polymer regioregularity.[1]

Quantitative Data Summary

The direct polymerization of 3,4-dibromothiophene is not widely reported, as it is often first converted into a more soluble or functionalized monomer, such as a 3,4-dialkoxythiophene, to improve processability.[1] The tables below summarize representative quantitative data for polymers derived from 3,4-disubstituted thiophenes to provide an expected range of properties.

Table 1: Molecular Weight and Polydispersity Index (PDI) of Representative Poly(3,4-disubstituted thiophene) Derivatives

| Polymerization Method | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| Stille Polymerization | 10 - 30 | 20 - 60 | 1.8 - 2.5 |

| Suzuki Polymerization | 8 - 25 | 15 - 50 | 1.6 - 2.2 |

| GRIM Polymerization | 15 - 40 | 30 - 80 | 1.5 - 2.0 |

(Note: Data is adapted from various sources for representative purposes for polymers derived from 3,4-disubstituted thiophenes.)[1]

Table 2: Electrical and Thermal Properties of Conducting Polymers

| Polymer | Typical Conductivity (S/cm) | Onset Decomposition Temp. (°C) | Method |

|---|---|---|---|

| Poly(thieno[3,4-b]thiophene) | Up to 750 | ~300 | TGA |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | <1 to >6000 | ~280 | TGA |

| Poly(3-hexylthiophene) (P3HT) | 10⁻⁵ to 10³ | ~400 | TGA |

(Note: Data for poly(thieno[3,4-b]thiophene), a derivative of 3,4-dibromothiophene, is included as a benchmark. Conductivity is highly dependent on the dopant and processing methods.)[5]

Detailed Experimental Protocols

The following section provides a detailed methodology for the synthesis of a poly(3,4-disubstituted thiophene) via Suzuki-Miyaura polycondensation.

Protocol: Suzuki-Miyaura Polycondensation

Materials and Equipment:

-

3,4-Dibromothiophene (1.0 mmol)

-

Aryl-bis(boronic ester), e.g., 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 mmol)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Aqueous base solution, e.g., 2 M Potassium Carbonate (K₂CO₃) (3-4 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF, or a biphasic mixture like Toluene/Water)

-

Schlenk flask or round-bottom flask with condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard glassware for workup and purification

Figure 2. Generalized Experimental Workflow for Polymerization.

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and condenser, combine 3,4-dibromothiophene (1.0 mmol), the aryl-bis(boronic ester) comonomer (1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene) and the aqueous base solution (e.g., 2 M K₂CO₃) via syringe.[1]

-

Reaction: Heat the biphasic mixture to a reflux temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress; polymerization typically requires 24-72 hours.[1]

-

Work-up: After cooling the reaction to room temperature, separate the organic layer. If the polymer is soluble, proceed to the next step. If it has precipitated, it can be filtered directly.

-

Precipitation: Pour the organic solution into a large volume of a non-solvent like methanol with stirring to precipitate the polymer.[1]

-

Purification: Filter the precipitated polymer. Wash it sequentially with methanol and water to remove any inorganic salts, followed by washing with acetone and hexane to remove oligomers and residual catalyst.[1] For higher purity, Soxhlet extraction with a series of solvents (methanol, hexane, chloroform) can be employed to isolate the desired polymer fraction.

-

Drying: Dry the purified polymer under vacuum to obtain the final product.

-

Characterization: Confirm the structure and properties of the polymer using analytical techniques such as NMR spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight analysis, and Thermogravimetric Analysis (TGA) for thermal stability.[3][5]

Influence of Synthesis Parameters

The properties of the final conducting polymer are highly dependent on the reaction conditions. Optimizing these parameters is critical to achieving the desired molecular weight, solubility, and electrical conductivity.

Figure 3. Influence of Synthesis Parameters on Polymer Properties.

References

(3,4-Dibromothiophen-2-yl)boronic Acid: A Versatile Building Block for Advanced Organic Electronics

(An In-depth Technical Guide)

Executive Summary

(3,4-Dibromothiophen-2-yl)boronic acid is a halogenated organoboron compound that holds significant promise as a versatile building block for the synthesis of novel organic semiconducting materials. Its unique molecular architecture, featuring a thiophene core with two reactive bromine atoms and a boronic acid moiety, offers multiple avenues for chemical modification. This enables the precise tuning of electronic and optical properties essential for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, including detailed experimental protocols for its utilization in polymerization reactions and a summary of the performance of related thiophene-based materials in electronic devices.

Introduction

The field of organic electronics has witnessed exponential growth, driven by the demand for lightweight, flexible, and cost-effective electronic devices. Thiophene-based conjugated polymers and small molecules are at the forefront of this revolution due to their excellent charge transport characteristics and environmental stability.[1] The strategic functionalization of the thiophene ring is a key strategy to modulate the electronic properties of these materials. (3,4-Dibromothiophen-2-yl)boronic acid emerges as a particularly interesting monomer due to its trifunctionality, which allows for the creation of complex and highly functional conjugated systems through various cross-coupling reactions.

Synthesis and Properties

While specific literature detailing the synthesis of (3,4-Dibromothiophen-2-yl)boronic acid is not widely available, a general and plausible synthetic route can be extrapolated from established methods for preparing arylboronic acids. A common approach involves the lithiation of a suitable brominated precursor followed by quenching with a trialkyl borate and subsequent hydrolysis.

Proposed Synthetic Pathway:

A potential synthetic route could start from 2,3,4-tribromothiophene. Regioselective metal-halogen exchange at the 2-position, followed by reaction with a borate ester and acidic workup, would yield the desired product.

Figure 1. Proposed synthetic pathway for (3,4-Dibromothiophen-2-yl)boronic acid.

Physicochemical Properties:

| Property | Value |

| CAS Number | 1256355-38-0 |

| Molecular Formula | C₄H₃BBr₂O₂S |

| Molecular Weight | 285.80 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in organic solvents like THF, Dioxane, and Toluene |

Applications in Organic Electronics

The trifunctional nature of (3,4-Dibromothiophen-2-yl)boronic acid makes it an attractive monomer for creating diverse conjugated polymer architectures. The boronic acid group is ideal for Suzuki-Miyaura cross-coupling reactions, while the two bromine atoms can participate in other coupling reactions like Stille or Kumada coupling. This allows for the synthesis of linear, branched, or cross-linked polymers with tailored properties.

Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are widely used as the active channel material in OFETs.[1] The incorporation of (3,4-Dibromothiophen-2-yl)boronic acid into polymer backbones can influence the planarity of the polymer chain and the degree of intermolecular π-π stacking, which are crucial for efficient charge transport.[1] While specific performance data for polymers derived directly from this monomer is scarce, related thiophene-based polymers have shown promising results.

Table 1: Performance of Representative Thiophene-Based Polymers in OFETs

| Polymer/Small Molecule | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio |

| Poly(3-hexylthiophene) (P3HT) | Solution Shearing | 0.1 | > 10⁵ |

| PTII-T | Solution-Processed | Balanced electron and hole mobilities | - |

| PTII-TVT-8 | Solution-Processed | p-type dominated | - |

Note: This table presents data for related thiophene-based polymers to provide a benchmark for expected device characteristics. The performance of devices using polymers derived from (3,4-Dibromothiophen-2-yl)boronic acid would require experimental validation.

Figure 2. General workflow for polymer synthesis and OFET fabrication.

Organic Photovoltaics (OPVs)

In OPVs, (3,4-Dibromothiophen-2-yl)boronic acid can be used to construct donor-acceptor (D-A) copolymers, which are the cornerstone of modern bulk-heterojunction solar cells. The ability to precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through chemical design is critical for efficient charge separation and high open-circuit voltages.[2]

Table 2: Electronic Properties of Representative Thiophene-Based Polymers for OPVs

| Polymer | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| P3HT | -4.9 to -5.2 | -2.9 to -3.2 | ~1.9 - 2.0 |

| PBTF-OP | - | - | - |

| PTB7-Th | -5.15 | -3.54 | 1.61 |

Note: The electronic properties are highly dependent on the specific comonomer and polymer structure. The values for polymers based on (3,4-Dibromothiophen-2-yl)boronic acid need to be experimentally determined.

Figure 3. Relationship between molecular structure and OPV device performance.

Organic Light-Emitting Diodes (OLEDs)

The design of novel host and emissive materials is crucial for advancing OLED technology. Boron-containing organic molecules have shown potential in OLEDs, sometimes exhibiting unique properties like thermally activated delayed fluorescence (TADF).[3] The incorporation of the dibromothiophene boronic acid moiety could lead to materials with high triplet energies, suitable for blue phosphorescent OLEDs, or could be functionalized to create efficient emitters.

Experimental Protocols

The following are generalized protocols for the polymerization of (3,4-Dibromothiophen-2-yl)boronic acid with a suitable comonomer. These protocols are based on established methodologies for Suzuki and Stille cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Polymerization

This protocol is suitable for the reaction of (3,4-Dibromothiophen-2-yl)boronic acid with a dibromo-comonomer.

Materials:

-

(3,4-Dibromothiophen-2-yl)boronic acid (1.0 mmol)

-

Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3-4 equivalents)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Phase-transfer catalyst (e.g., Aliquat 336, if needed)

Procedure:

-

To a flame-dried Schlenk flask, add (3,4-Dibromothiophen-2-yl)boronic acid, the dibromo-comonomer, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture and the palladium catalyst.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 24-72 hours under an inert atmosphere.

-

Monitor the reaction progress by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).

-

Collect the polymer by filtration and purify it by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

-

Dry the purified polymer under vacuum.

Stille Cross-Coupling Polymerization

This protocol is suitable for the reaction of a distannylated derivative of 3,4-dibromothiophene with a dibromo-comonomer. The boronic acid would first need to be converted to a stannane, or alternatively, the bromine atoms on the thiophene ring can be utilized directly. For this example, we assume the use of the bromine atoms on a derivative.

Materials:

-

A monomer derived from (3,4-Dibromothiophen-2-yl)boronic acid, for example, a 2-aryl-3,4-dibromothiophene (1.0 mmol)

-

Distannyl-comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 mmol)

-

Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like P(o-tolyl)₃, 1-2 mol%)

-

Solvent (e.g., dry, degassed Toluene or DMF)

Procedure:

-

In an inert atmosphere glovebox or Schlenk line, dissolve the dibromo-monomer and the distannyl-comonomer in the solvent.

-

Add the palladium catalyst and the phosphine ligand.

-

Heat the reaction mixture under an inert atmosphere (e.g., at 90-120 °C) for 24-48 hours.

-

Monitor the polymerization by GPC.

-

After cooling, precipitate the polymer in a non-solvent like methanol.

-

Filter the crude polymer and purify by Soxhlet extraction as described in the Suzuki protocol.

-

Dry the final polymer under vacuum.

Conclusion

(3,4-Dibromothiophen-2-yl)boronic acid is a promising and versatile building block for the synthesis of advanced organic semiconducting materials. Its rich chemistry allows for the creation of a wide array of conjugated polymers and small molecules with tunable properties suitable for applications in OFETs, OPVs, and OLEDs. While there is a need for more dedicated research to fully elucidate the potential of materials derived from this specific monomer, the foundational knowledge of thiophene-based polymers and the versatility of boronic acid chemistry provide a strong basis for future innovation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to explore the synthesis and characterization of novel materials based on this intriguing building block.

References

A Technical Guide to the Discovery and History of 3,4-Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic evolution of 3,4-substituted thiophenes. From their foundational discovery to their contemporary applications in medicinal chemistry and materials science, this document provides a comprehensive overview for professionals in the field. Detailed experimental protocols for key historical syntheses, tabulated quantitative data, and visualized synthetic and signaling pathways are presented to offer a practical and thorough resource.

A Historical Overview: From a Benzene Contaminant to a Privileged Scaffold

The story of 3,4-substituted thiophenes begins with the discovery of their parent heterocycle. In 1882, Victor Meyer, while demonstrating a lecture experiment, discovered thiophene as an impurity in benzene derived from coal tar.[1][2][3] He observed that the typical color reaction of benzene with isatin and sulfuric acid failed with pure benzene, leading him to isolate the sulfur-containing aromatic compound responsible for the reaction.[1][3] This discovery opened the door to the rich field of thiophene chemistry.

Early efforts focused on the development of methods to construct the thiophene ring itself, with substitution patterns often being a consequence of the chosen starting materials. Several classical methods emerged that remain relevant today for the synthesis of substituted thiophenes, including those with substitution at the 3 and 4 positions.

Timeline of Key Synthetic Milestones:

-

1884: Paal-Knorr Thiophene Synthesis: Independently reported by Carl Paal and Ludwig Knorr, this method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent to yield substituted thiophenes.[4][5][6]

-

1910: Hinsberg Thiophene Synthesis: O. Hinsberg developed a method for the synthesis of thiophene dicarboxylic acid derivatives by condensing α-diketones with dialkyl thiodiacetates.[7][8]

-

1950s: Fiesselmann Thiophene Synthesis: Hans Fiesselmann established a method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid esters.[9][10]

-

1960s: Gewald Aminothiophene Synthesis: Karl Gewald developed a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[11][12][13]

The ability to introduce substituents at the 3 and 4 positions of the thiophene ring proved to be of immense importance, leading to the development of molecules with unique electronic and biological properties. A prime example is 3,4-ethylenedioxythiophene (EDOT), a monomer for the highly conductive polymer poly(3,4-ethylenedioxythiophene) (PEDOT), which has found widespread applications in organic electronics. In the realm of medicinal chemistry, the 3,4-substituted thiophene scaffold has been incorporated into numerous drug candidates, notably as kinase inhibitors.

Foundational Synthetic Methodologies

The synthesis of 3,4-substituted thiophenes can be broadly approached in two ways: by constructing the thiophene ring with the desired substituents already in place, or by functionalizing a pre-existing thiophene ring. The following sections detail the experimental protocols for several key historical syntheses that provide access to 3,4-substituted thiophenes.

Paal-Knorr Synthesis of 3,4-Dimethylthiophene

The Paal-Knorr synthesis provides a direct route to 3,4-dialkylthiophenes from the corresponding 1,4-dicarbonyl compounds.

Experimental Protocol:

-

Reactants: 3,4-Dimethyl-2,5-hexanedione, Phosphorus pentasulfide (P₄S₁₀), Toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3,4-dimethyl-2,5-hexanedione (1 equivalent) and phosphorus pentasulfide (0.5 equivalents) in toluene is prepared.

-

The reaction mixture is heated to reflux with vigorous stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to afford 3,4-dimethylthiophene.

-

Hinsberg Synthesis of Diethyl 3,4-Diphenylthiophene-2,5-dicarboxylate

The Hinsberg synthesis is a valuable method for preparing thiophenes with substituents at all four positions, particularly with aryl groups at the 3 and 4 positions.

Experimental Protocol:

-

Reactants: Benzil (1,2-diphenylethane-1,2-dione), Diethyl thiodiacetate, Sodium ethoxide, Ethanol.

-

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, diethyl thiodiacetate and benzil are added.

-

The mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is poured into water and acidified with a dilute acid (e.g., hydrochloric acid).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

-

Fiesselmann Synthesis of Ethyl 3-Hydroxy-4-methylthiophene-2-carboxylate

The Fiesselmann synthesis provides access to 3-hydroxythiophenes, which are versatile intermediates for further functionalization.

Experimental Protocol:

-

Reactants: Ethyl 2-butynoate, Ethyl thioglycolate, Sodium ethoxide, Ethanol.

-

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a flask equipped with a dropping funnel and a condenser.

-

A mixture of ethyl 2-butynoate and ethyl thioglycolate is added dropwise to the sodium ethoxide solution with stirring.

-

The reaction mixture is then heated at reflux for a specified period.

-

After cooling, the mixture is poured into ice-water and acidified.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic extract is washed, dried, and the solvent evaporated.

-

The resulting crude product is purified by distillation or chromatography to give ethyl 3-hydroxy-4-methylthiophene-2-carboxylate.

-

Gewald Synthesis of 2-Amino-3-cyano-4,5-dimethylthiophene

The Gewald synthesis is a highly efficient one-pot reaction for the preparation of polysubstituted 2-aminothiophenes.

Experimental Protocol:

-

Reactants: 3-Methyl-2-butanone, Malononitrile, Elemental sulfur, Morpholine (as base), Ethanol.

-

Procedure:

-

To a stirred mixture of 3-methyl-2-butanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, a catalytic amount of morpholine is added.

-

The reaction mixture is gently warmed and stirred for a few hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford 2-amino-3-cyano-4,5-dimethylthiophene.

-

Quantitative Data of Key 3,4-Substituted Thiophenes

The following tables summarize key quantitative data for some historically significant 3,4-substituted thiophenes and their precursors.

| Compound | Starting Material(s) | Synthesis Method | Yield (%) | Melting Point (°C) | Boiling Point (°C) |

| 3,4-Dimethylthiophene | 3,4-Dimethyl-2,5-hexanedione | Paal-Knorr | ~70-80 | 50-54 | 144-146 |

| Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate | Benzil, Diethyl thiodiacetate | Hinsberg | High | 148-150 | - |

| Ethyl 3-hydroxy-4-methylthiophene-2-carboxylate | Ethyl 2-butynoate, Ethyl thioglycolate | Fiesselmann | Moderate to Good | - | - |

| 2-Amino-3-cyano-4,5-dimethylthiophene | 3-Methyl-2-butanone, Malononitrile, Sulfur | Gewald | 70-90 | 138-140 | - |

| 3,4-Dibromothiophene | 2,3,4,5-Tetrabromothiophene | Reductive Debromination | up to 95 | - | ~100 (vac.) |

Visualization of Synthetic and Signaling Pathways

Visual representations of reaction sequences and biological pathways are crucial for a comprehensive understanding of the roles of 3,4-substituted thiophenes.

Synthetic Pathways to Key 3,4-Substituted Thiophenes

The following diagram illustrates the synthetic routes from common starting materials to key 3,4-substituted thiophene intermediates and the important monomer, EDOT.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

3,4-Substituted thiophenes have emerged as potent inhibitors of protein kinases, including those in the critical PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. The diagram below illustrates the mechanism of action of a generic 3,4-substituted thiophene-based PI3K inhibitor.

Conclusion

The journey of 3,4-substituted thiophenes from a serendipitous discovery to a cornerstone of modern chemistry is a testament to the enduring power of synthetic innovation. The foundational methods developed over a century ago continue to provide the basis for accessing a vast array of derivatives with tailored properties. These compounds are at the forefront of advancements in both medicinal chemistry, as exemplified by their role as potent kinase inhibitors, and materials science, with the remarkable success of conducting polymers like PEDOT. This guide serves as a comprehensive resource for researchers and professionals, providing the historical context, practical synthetic knowledge, and biological insights necessary to continue to build upon this versatile and valuable heterocyclic scaffold.

References

- 1. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 2. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal–Knorr synthesis - Wikiwand [wikiwand.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]

- 8. Hinsberg Thiophene Synthesis | 化学空间 Chem-Station [cn.chem-station.com]

- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 10. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. arkat-usa.org [arkat-usa.org]

A Theoretical Deep Dive into the Electronic Properties of Dibromothiophene Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Thiophene derivatives are a cornerstone in the architecture of organic electronics and have shown significant promise in medicinal chemistry. The strategic introduction of bromine atoms onto the thiophene ring profoundly alters the electronic landscape of these molecules. This guide provides an in-depth analysis of the theoretical studies on the electronic properties of dibromothiophene derivatives, offering insights into their potential applications in advanced materials and drug design.

The position of the bromine substituents on the thiophene ring—be it at the 2,5- or 3,4-positions—significantly influences the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting HOMO-LUMO gap. These parameters are critical in tuning the material's properties for applications ranging from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to sensors and pharmaceuticals.[1] The electron-withdrawing nature of bromine atoms typically leads to a lowering of both HOMO and LUMO energy levels compared to unsubstituted thiophenes.[1]

This guide summarizes key quantitative data from theoretical studies, details the computational and experimental protocols, and provides visualizations of relevant workflows to facilitate a deeper understanding of these versatile compounds.

Data Presentation: Electronic Properties of Dibromothiophene Derivatives

The electronic properties of dibromothiophene derivatives have been extensively studied using computational methods, primarily Density Functional Theory (DFT). The following tables summarize the calculated HOMO and LUMO energy levels and the HOMO-LUMO gap for various dibromothiophene monomers and oligomers.

Table 1: Calculated Electronic Properties of Dibromothiophene Monomers and Related Compounds

| Compound | Number of Thiophene Units | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene | 1 | -6.89 | -0.75 | 6.14 |

| 3-Bromothiophene | 1 | -6.95 | -1.12 | 5.83 |

| 3,4-Dibromothiophene | 1 | -7.02 | -1.54 | 5.48 |

| Bithiophene | 2 | -6.21 | -1.63 | 4.58 |

| Terthiophene | 3 | -5.87 | -2.05 | 3.82 |

Note: Data for Thiophene, Bithiophene, and Terthiophene are provided for comparative purposes. Data is inferred from computational studies.[1]

Table 2: Estimated Electronic Properties of 3,4-Dibromothiophene Oligomers

| Compound | Number of Thiophene Units | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Hypothetical Dimer | 2 | ~ -6.5 | ~ -2.2 | ~ 4.3 |

| Hypothetical Trimer | 3 | ~ -6.2 | ~ -2.6 | ~ 3.6 |

Note: These values are estimations based on general trends and should be interpreted with caution.[1]

Experimental and Computational Protocols

The theoretical investigation of dibromothiophene derivatives predominantly employs quantum chemical calculations to predict their electronic and structural properties.

Computational Methodology: Density Functional Theory (DFT)

DFT is the most common theoretical framework for these studies. The general workflow involves geometry optimization followed by the calculation of electronic properties.

1. Geometry Optimization: The molecular structure of the dibromothiophene derivative is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

-

Functional: A hybrid functional, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), is frequently used.[2][3][4][5]

-

Basis Set: A split-valence basis set, often with polarization and diffuse functions like 6-31G(d) or 6-311++G(d,p), is commonly employed to provide a good balance between accuracy and computational cost.[2][3]

2. Electronic Property Calculation: Once the geometry is optimized, the electronic properties are calculated.

-

HOMO and LUMO Energies: The energies of the frontier molecular orbitals are determined. The HOMO energy is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is calculated. This gap is a critical parameter for determining the chemical reactivity and the optical and electronic properties of the material.[1]

3. Vibrational Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[1]

Software: Quantum chemistry software packages such as Gaussian, VASP (Vienna Ab initio Simulation Package), and ADF (Amsterdam Density Functional) are commonly used to perform these calculations.[6][7][8]

Experimental Protocol: Synthesis of Poly(3,4-dibromothiophene) via Cross-Coupling Polymerization

The synthesis of polymers from dibromothiophene monomers is essential for their application in organic electronics. A common method is through Suzuki or Stille cross-coupling reactions.

Materials:

-

3,4-dibromothiophene-2-carbaldehyde (monomer)

-

Diboronic acid or ester co-monomer (for Suzuki coupling) or distannylated co-monomer (for Stille coupling)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (for Suzuki coupling, e.g., K2CO3)

-

Anhydrous and degassed solvent (e.g., toluene, DMF)

Procedure (Suzuki Polymerization):

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve 3,4-dibromothiophene-2-carbaldehyde (1.0 eq), the diboronic acid co-monomer (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2-4 eq) in the degassed solvent.[9]

-

Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 24-72 hours.[9]

-

Workup: After cooling to room temperature, the organic layer is separated, washed with water and brine, and then precipitated in a non-solvent like methanol.[9]

-

Purification: The crude polymer is filtered and purified by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.[9]

-

Drying: The purified polymer is dried under vacuum.[9]

Visualizations

DFT Computational Workflow

The following diagram illustrates the typical workflow for a DFT study on dibromothiophene derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]

- 5. Exploring the electrochromic properties of poly(thieno[3,2- b ]thiophene)s decorated with electron-deficient side groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01847E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. DFT Frequency Calculations of Thiophene using VASP | Density Functional Theory and Practice Course [sites.psu.edu]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (3,4-Dibromothiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (3,4-Dibromothiophen-2-yl)boronic acid. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and organic electronic materials. The protocol is based on established methodologies for similar dibromothiophene derivatives.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed carbon-carbon bond-forming reaction.[4][5] It offers a robust method for the synthesis of biaryls, polyolefins, and styrenes. The reaction of (3,4-Dibromothiophen-2-yl)boronic acid with various aryl or vinyl halides allows for the regioselective introduction of substituents onto the thiophene core, a key scaffold in many biologically active compounds and functional materials. The presence of two bromine atoms offers the potential for either mono- or di-substitution depending on the reaction conditions.[3]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of (3,4-Dibromothiophen-2-yl)boronic acid with an organohalide is depicted below. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system.

References

Application Notes and Protocols for Reactions with (3,4-Dibromothiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate bases and solvents for Suzuki-Miyaura cross-coupling reactions involving (3,4-Dibromothiophen-2-yl)boronic acid. The information presented is intended to facilitate the synthesis of novel compounds for applications in drug discovery and materials science.

Introduction

(3,4-Dibromothiophen-2-yl)boronic acid is a versatile building block in organic synthesis. Its two bromine atoms and a boronic acid group on the thiophene ring offer multiple reaction sites for the construction of complex molecular architectures. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed cross-coupling reaction, is a primary method for functionalizing this reagent. The choice of base and solvent is critical for achieving high yields and purity in these reactions. This document outlines optimal reaction conditions based on established protocols for similar substrates and provides detailed experimental procedures.

Data Presentation: Base and Solvent Selection for Suzuki-Miyaura Coupling

The selection of an appropriate base and solvent system is crucial for the success of the Suzuki-Miyaura coupling reaction. The following table summarizes common conditions used for the coupling of dibromothiophenes, which can be adapted for reactions with (3,4-Dibromothiophen-2-yl)boronic acid.

| Catalyst System | Base (equiv.) | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ (4.0) | 95% Ethanol | 80-90 | 75-99 | [1] |

| Pd(PPh₃)₄ | K₂CO₃ (2.0) | Dioxane / H₂O (6:1) | 90 | Good | [2] |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane / H₂O | 90 | Moderate to Good | [2] |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane / H₂O (4:1) | 100 | Modest to Good | [3] |

| Pd(OAc)₂ | K₂CO₃ (2.0) | DMF / H₂O (1:1) | Room Temp. - 60 | Good to Excellent | [4] |

Note: Yields are highly dependent on the specific aryl halide and other reaction parameters. The conditions listed above serve as a starting point for optimization.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using (3,4-Dibromothiophen-2-yl)boronic acid with an aryl bromide.

Materials:

-

(3,4-Dibromothiophen-2-yl)boronic acid

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (4.0 equiv)

-

95% Ethanol (or Dioxane/Water mixture)

-

Round-bottom flask with condenser

-

Magnetic stirrer with hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine (3,4-Dibromothiophen-2-yl)boronic acid (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (4.0 equiv).[1]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.[1]

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of the reaction solvent.[1]

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 10 mL of 95% ethanol) to the reaction flask via syringe, followed by the catalyst solution.[1]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mandatory Visualizations

Logical Relationships in Suzuki-Miyaura Coupling

Caption: Key components for a successful Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways and Applications

Compounds synthesized from (3,4-Dibromothiophen-2-yl)boronic acid, particularly 3,4-diarylthiophenes, have shown potential as inhibitors of key biological signaling pathways implicated in cancer.[1]

-

Tubulin Polymerization Inhibition: Certain 3,4-diarylthiophene derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to mitotic arrest and subsequent apoptosis in cancer cells.[1]

-

VEGFR-2 Signaling Inhibition: Other derivatives can function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase in the angiogenesis signaling cascade. By blocking this pathway, these compounds can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]

The versatility of (3,4-Dibromothiophen-2-yl)boronic acid in the Suzuki-Miyaura coupling allows for the generation of diverse libraries of compounds for screening against these and other important biological targets.

VEGFR-2 Signaling Inhibition Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by 3,4-diarylthiophenes.

References

Application Notes and Protocols for the Synthesis of Polythiophenes via Suzuki Polycondensation with (3,4-Dibromothiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes are a class of conjugated polymers that have garnered significant attention due to their unique electronic and optical properties. These characteristics make them highly valuable in a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), sensors, and various bioelectronic devices. The Suzuki polycondensation reaction is a powerful and versatile method for the synthesis of polythiophenes, offering a direct route to well-defined polymer structures. This document provides detailed application notes and protocols for the synthesis of polythiophenes using (3,4-Dibromothiophen-2-yl)boronic acid as a key monomer. This approach allows for the creation of polymers with specific functionalities, which is of particular interest in the development of novel therapeutic and diagnostic agents.

Principle of the Reaction

The synthesis of polythiophenes from (3,4-Dibromothiophen-2-yl)boronic acid proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this step-growth polymerization, the boronic acid functional group on one monomer unit reacts with a bromine atom on another, forming a carbon-carbon bond and extending the polymer chain. The presence of two bromine atoms and one boronic acid group on the monomer allows for the formation of a hyperbranched or cross-linked polymer structure, depending on the reaction conditions. Alternatively, co-polymerization with a di-bromoaryl monomer can lead to the formation of alternating copolymers.

Experimental Protocols

The following is a generalized protocol for the Suzuki polycondensation of (3,4-Dibromothiophen-2-yl)boronic acid. The reaction conditions can be optimized to achieve desired polymer characteristics.

Materials:

-

(3,4-Dibromothiophen-2-yl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄])

-

Solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), with water as a co-solvent)

-

Inert gas (Argon or Nitrogen)

-